Acetamide,N-propyl-2-(2H-1,2,4-triazino[5,6-B]indol-3-ylthio)-
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Overview
Description
Acetamide, N-propyl-2-(2H-1,2,4-triazino[5,6-B]indol-3-ylthio)- is a complex organic compound that features an indole nucleus. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-propyl-2-(2H-1,2,4-triazino[5,6-B]indol-3-ylthio)- typically involves the reaction of an indole derivative with a triazine compound under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process includes steps such as purification, crystallization, and quality control to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-propyl-2-(2H-1,2,4-triazino[5,6-B]indol-3-ylthio)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
Acetamide, N-propyl-2-(2H-1,2,4-triazino[5,6-B]indol-3-ylthio)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antiviral and antimicrobial properties.
Medicine: Investigated for its anticancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of Acetamide, N-propyl-2-(2H-1,2,4-triazino[5,6-B]indol-3-ylthio)- involves its interaction with specific molecular targets and pathways. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological processes. This binding can lead to the inhibition of enzymes or the modulation of signaling pathways, resulting in its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Acetamide, N-2-propenyl-2-(2H-1,2,4-triazino[5,6-B]indol-3-ylthio)-: Similar structure but with a propenyl group instead of a propyl group.
Indole derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share the indole nucleus and exhibit similar biological activities.
Uniqueness
Acetamide, N-propyl-2-(2H-1,2,4-triazino[5,6-B]indol-3-ylthio)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research .
Biological Activity
Acetamide, N-propyl-2-(2H-1,2,4-triazino[5,6-B]indol-3-ylthio)- is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article will explore the biological activity of this compound, supported by data tables and relevant research findings.
- Chemical Name : Acetamide, N-propyl-2-(2H-1,2,4-triazino[5,6-B]indol-3-ylthio)-
- CAS Number : 603945-95-5
- Molecular Formula : C15H17N5OS
- Molecular Weight : 301.37 g/mol
Biological Activities
Acetamide derivatives have been studied for various biological activities, including anticancer, antiviral, and enzyme inhibition properties. The following sections summarize key findings from recent studies.
1. Anticancer Activity
A study evaluated the anticancer properties of various acetamide derivatives, including those containing triazino-indole structures. The compound exhibited significant cytotoxicity against several cancer cell lines:
Cell Line | GI50 (μM) |
---|---|
Colon Cancer | 0.41 - 0.69 |
Melanoma | 0.48 - 13.50 |
Ovarian Cancer | 0.25 - 5.01 |
The structure-activity relationship (SAR) analysis indicated that modifications in the triazino-indole moiety significantly influenced anticancer potency .
2. Antiviral Activity
Research has demonstrated that acetamide derivatives can act as selective inhibitors of viral replication. For instance, one study reported that related compounds showed over 300-fold increased resistance in drug-resistant mutants compared to wild-type viruses . This suggests potential utility in developing antiviral therapies.
3. Enzyme Inhibition
Acetamide derivatives have shown promise as inhibitors of various enzymes:
- Carbonic Anhydrase (CA) : Compounds linked to triazino-indole structures demonstrated low nanomolar inhibition against human isoforms CA II and CA IX, with Ki values ranging from 7.7 nM to 41.3 nM . This highlights their potential in treating conditions related to dysregulated carbonic anhydrase activity.
Case Studies
Case Study 1: Anticancer Evaluation
A series of experiments were conducted to assess the efficacy of acetamide derivatives against multiple cancer cell lines using the National Cancer Institute (NCI) screening protocol. The results indicated that certain derivatives exhibited significant activity with GI50 values indicating potent cytotoxic effects.
Case Study 2: Enzyme Inhibition Studies
In a separate study focused on enzyme inhibition, synthesized compounds were tested for their ability to inhibit carbonic anhydrase isoforms. The most effective compound demonstrated a Ki value lower than that of standard inhibitors like acetazolamide, suggesting a potential for clinical application in cancer therapy and other diseases where CA plays a role .
Properties
Molecular Formula |
C14H15N5OS |
---|---|
Molecular Weight |
301.37 g/mol |
IUPAC Name |
N-propyl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide |
InChI |
InChI=1S/C14H15N5OS/c1-2-7-15-11(20)8-21-14-17-13-12(18-19-14)9-5-3-4-6-10(9)16-13/h3-6H,2,7-8H2,1H3,(H,15,20)(H,16,17,19) |
InChI Key |
MRICZXPSDBXMJI-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)CSC1=NC2=C(C3=CC=CC=C3N2)N=N1 |
Origin of Product |
United States |
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